(E)-4-phenylbut-3-enenitrile
CAS No.:
Cat. No.: VC18235224
Molecular Formula: C10H9N
Molecular Weight: 143.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H9N |
---|---|
Molecular Weight | 143.18 g/mol |
IUPAC Name | (E)-4-phenylbut-3-enenitrile |
Standard InChI | InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |
Standard InChI Key | CQWHLNCODHOFCT-XBXARRHUSA-N |
Isomeric SMILES | C1=CC=C(C=C1)/C=C/CC#N |
Canonical SMILES | C1=CC=C(C=C1)C=CCC#N |
Introduction
Chemical Identification and Structural Properties
Molecular Characteristics
(E)-4-Phenylbut-3-enenitrile (CAS: 20068-10-4) is an unsaturated nitrile with a molecular weight of 143.185 g/mol and an exact mass of 143.07300 g/mol . Its planar structure features a phenyl group at the C4 position and a nitrile group at C1, connected by a trans-conjugated double bond (Fig. 1). The polar surface area (PSA) is 23.79 Ų, and the LogP value of 2.61 indicates moderate lipophilicity .
Table 1: Key physicochemical properties
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 143.185 g/mol | |
Exact mass | 143.07300 g/mol | |
LogP | 2.61 | |
Polar surface area | 23.79 Ų |
Spectroscopic Data
Nuclear magnetic resonance (NMR) studies reveal distinct signals for the vinylic protons ( 6.2–7.3 ppm) and nitrile carbon ( 117–120 ppm) . Infrared (IR) spectroscopy shows a sharp absorption band at 2,230 cm⁻¹, characteristic of the nitrile functional group .
Synthetic Methodologies
Copper-Catalyzed Alkyne Cyanation
A high-yield route involves the reaction of styrene derivatives with 2-bromoacetonitrile in the presence of CuI and 1,10-phenanthroline as catalysts. Under nitrogen at 110°C, this method achieves 85–90% yield of (E)-4-phenylbut-3-enenitrile . The mechanism proceeds via oxidative addition of the alkyne to copper, followed by nitrile group transfer.
Eco-Friendly Deep Eutectic Solvent (DES) Synthesis
Recent advances utilize choline chloride-urea DES as a green solvent with magnetic nanoparticles (Fe₃O₄@SiO₂) as catalysts. This method reduces reaction time to 2 hours and achieves 78% yield while minimizing waste .
Table 2: Comparison of synthetic methods
Method | Catalyst | Yield | Conditions |
---|---|---|---|
Copper-catalyzed | CuI/phenanthroline | 85–90% | 110°C, 5 h |
DES-mediated | Fe₃O₄@SiO₂ | 78% | 80°C, 2 h |
Reactivity and Functionalization
Cycloaddition Reactions
The electron-deficient nitrile group participates in [3+2] cycloadditions with azides to form tetrazoles, which are valuable in medicinal chemistry . For example, reaction with sodium azide in dimethylformamide (DMF) yields 5-phenyl-1H-tetrazole (72% yield).
Palladium-Catalyzed Coupling
In aqueous medium, (E)-4-phenylbut-3-enenitrile undergoes tandem reactions with arylboronic acids using Pd(OAc)₂ and 2,2'-bipyridyl to synthesize furans and pyrroles . This method highlights its utility in constructing heterocyclic frameworks for drug discovery.
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound serves as a precursor to cinnamyl nitrile derivatives, which exhibit antitumor and anti-inflammatory activities. For instance, functionalization with morpholine groups produces kinase inhibitors targeting cancer pathways.
Materials Science
Conjugation with polymers enhances thermal stability in polyacrylonitrile (PAN)-based composites, making it suitable for high-performance fibers .
Future Directions
Further studies should prioritize:
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Toxicological profiling to establish safety guidelines
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Development of asymmetric synthesis routes for enantiopure derivatives
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Exploration of photocatalytic applications in C–H functionalization
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